3-Chloro-4-(pyrrolidin-1-yl)aniline
CAS No.: 16089-44-4
Cat. No.: VC1982067
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16089-44-4 |
---|---|
Molecular Formula | C10H13ClN2 |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 3-chloro-4-pyrrolidin-1-ylaniline |
Standard InChI | InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Standard InChI Key | FAJSLXVGFFLZMR-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)Cl |
Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)Cl |
Introduction
Chemical Properties and Structure
3-Chloro-4-(pyrrolidin-1-yl)aniline features a distinctive molecular structure that contributes to its chemical reactivity and potential biological activities. The compound has the following key properties:
Property | Value |
---|---|
CAS Number | 16089-44-4 |
Molecular Formula | C₁₀H₁₃ClN₂ |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 3-chloro-4-pyrrolidin-1-ylaniline |
Standard InChI | InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Standard InChIKey | FAJSLXVGFFLZMR-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)Cl |
The molecular structure consists of an aniline ring with a chlorine atom at position 3 and a pyrrolidinyl group at position 4 . This arrangement creates a unique electronic distribution that influences its reactivity and potential binding interactions with biological targets. The primary amine group at position 1 provides a reactive site for further functionalization, making it valuable as a synthetic intermediate.
Applications in Research and Medicine
3-Chloro-4-(pyrrolidin-1-yl)aniline has several potential applications, primarily in the field of medicinal chemistry and pharmaceutical research.
Drug Development
The compound shows promise as an intermediate in the development of drugs with anti-inflammatory or analgesic properties. Its structural features make it suitable for incorporation into biologically active molecules that may interact with specific receptors or enzymes involved in pain and inflammation pathways.
Synthetic Intermediates
Given its reactive functional groups, 3-Chloro-4-(pyrrolidin-1-yl)aniline serves as a versatile intermediate for synthesizing more complex molecules with therapeutic applications. It can be incorporated into larger structures through various chemical transformations targeting the amine group, while the pyrrolidine ring can contribute to favorable pharmacokinetic properties.
Comparison with Derivative Compounds
The compound has been used as a precursor to create more complex structures with specific pharmacological properties. For example, N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide is a derivative that incorporates a benzamide moiety, potentially enhancing its biological activity.
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for optimizing the potential applications of 3-Chloro-4-(pyrrolidin-1-yl)aniline. Comparing it with structurally related compounds provides insights into how specific modifications affect biological activity.
Comparative Analysis with Similar Compounds
These structural variations can significantly impact the pharmacological properties, including receptor binding, metabolic stability, and physicochemical characteristics.
Pharmacological Implications
While specific pharmacological data for 3-Chloro-4-(pyrrolidin-1-yl)aniline itself is limited in the available literature, its structural features suggest potential interactions with biological systems.
Current Research and Future Directions
Current research involving 3-Chloro-4-(pyrrolidin-1-yl)aniline primarily focuses on its potential as a building block in medicinal chemistry.
Medicinal Chemistry Applications
Researchers continue to explore the incorporation of this compound into larger molecular frameworks aimed at developing new therapeutic agents. The unique combination of the pyrrolidine ring with the chloro-substituted aniline moiety provides a valuable scaffold for drug design efforts targeting various disease states.
Structure Optimization
Efforts to optimize the structure for specific applications may involve:
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Modification of the amine group through acylation or other transformations
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Replacement of the chlorine with other halogens or functional groups
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Alteration of the pyrrolidine ring size or substitution pattern
These modifications can fine-tune the compound's properties for specific biological targets or improve its physicochemical characteristics.
Analytical Methods
Several analytical methods can be employed to characterize and quantify 3-Chloro-4-(pyrrolidin-1-yl)aniline in various contexts.
Spectroscopic Identification
Identification and characterization typically involve:
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NMR spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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IR spectroscopy for functional group identification
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UV-Vis spectroscopy for chromophore analysis
These techniques provide complementary information that establishes the compound's identity and purity .
Chromatographic Analysis
Chromatographic methods such as HPLC and GC-MS are valuable for both qualitative and quantitative analysis of the compound in mixtures or as part of purity assessments .
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